4-Mercaptobenzyl alcohol
Description
Significance of Aryl Thiol and Benzyl (B1604629) Alcohol Moieties in Organic Chemistry and Medicinal Science
The chemical reactivity and biological importance of 4-mercaptobenzyl alcohol are rooted in the individual properties of its aryl thiol and benzyl alcohol components.
Aryl Thiols: Aryl thiols, or thiophenols, are aromatic compounds containing a sulfhydryl group directly attached to the aromatic ring. wikipedia.org This functional group is the sulfur analog of a hydroxyl group in phenols. britannica.com In organic synthesis, aryl thiols are valuable intermediates. ias.ac.in They can undergo various reactions, including oxidation to disulfides and sulfonic acids, and serve as nucleophiles in substitution and addition reactions. britannica.comacs.org The thiol group's ability to form strong bonds with metal surfaces, particularly gold and silver, makes aryl thiols crucial in the formation of self-assembled monolayers (SAMs). tu-dresden.deresearchgate.netgrimmgroup.net These highly ordered molecular layers have applications in nanoscience, from creating specific surface interactions to preventing corrosion. tu-dresden.degrimmgroup.net In medicinal chemistry, the thiol group is present in the amino acid cysteine, and disulfide bonds formed from thiol oxidation are critical for protein structure and function. masterorganicchemistry.com
Benzyl Alcohol Moiety: Benzyl alcohol is a simple aromatic alcohol that finds widespread use in the pharmaceutical and cosmetic industries. patsnap.com It serves as a preservative in various formulations due to its bacteriostatic properties, preventing the growth of bacteria and fungi. patsnap.comsigmaaldrich.com Additionally, it can act as a solubilizing agent and a local anesthetic, reducing pain at injection sites. patsnap.comeuropa.eu The hydroxyl group of benzyl alcohol can be readily oxidized to a benzaldehyde (B42025) or a benzoic acid, or it can be substituted to form ethers and esters, making it a versatile synthon in organic chemistry.
Overview of this compound as a Multipurpose Research Compound
The combination of both the aryl thiol and benzyl alcohol functionalities within a single molecule makes this compound a highly versatile research compound. Its bifunctional nature allows it to act as a bridge or linker molecule, connecting different chemical entities. nih.govacs.org
One significant application is in the development of self-immolative linkers for drug delivery systems. nih.gov In this context, the thiol group can be attached to a carrier molecule, while the alcohol group is connected to a therapeutic agent. The linker is designed to cleave under specific physiological conditions, such as the reductive environment within a cell, leading to the release of the drug in a "traceless" manner. nih.govresearchgate.net
Furthermore, the thiol group enables the anchoring of this compound to metal surfaces, particularly gold nanoparticles. researchgate.net This allows for the functionalization of these nanoparticles with molecules attached via the alcohol group, opening up possibilities in areas like biosensing and targeted drug delivery. researchgate.netfrontiersin.org The ability of the molecule to participate in reactions at either the thiol or the alcohol group, or both, provides chemists with a flexible tool for synthesizing complex molecules and materials.
Current Research Landscape and Future Trajectories
Current research on this compound is vibrant and spans multiple disciplines. A significant focus is on its application in medicinal chemistry, particularly in the design of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and prodrugs. nih.gov Researchers are exploring how to fine-tune the release kinetics of drugs by modifying the structure of the this compound linker. nih.govresearchgate.net
In materials science, the ability of this compound and its derivatives to form self-assembled monolayers on various substrates continues to be an active area of investigation. tu-dresden.deresearchgate.net These studies aim to create surfaces with tailored chemical and physical properties for applications in electronics, sensors, and biomaterials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-sulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKHQENGCLDART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405479 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53339-53-0 | |
| Record name | 4-Mercaptobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-sulfanylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Mercaptobenzyl Alcohol and Its Derivatives
Conventional and Contemporary Synthetic Approaches
Nucleophilic Substitution Reactions Involving Benzyl (B1604629) Halide Precursors
A primary and straightforward method for synthesizing 4-mercaptobenzyl alcohol involves the nucleophilic substitution of a 4-substituted benzyl halide. This reaction typically utilizes a sulfur nucleophile to displace the halide ion. For instance, reacting a benzyl halide derivative, such as 4-(methylthio)benzyl chloride, with a hydroxyl source under basic conditions can yield the desired alcohol. The reaction proceeds readily due to the stability of the benzylic carbocation intermediate. ucalgary.ca Primary benzylic halides generally follow an S_N2 pathway for this transformation. ucalgary.ca
A common variation involves the hydrolysis of 2-mercaptobenzyl chloride in an aqueous base like sodium hydroxide, followed by extraction and purification. While this method is cost-effective, controlling the reaction conditions to prevent side reactions, such as the formation of ethers or elimination products, is crucial. libretexts.org
| Reactant | Reagent | Product | Conditions |
| 4-(methylthio)benzyl chloride | Hydroxyl source | 4-(methylthio)benzyl alcohol | Basic |
| 2-mercaptobenzyl chloride | Sodium hydroxide | 2-mercaptobenzyl alcohol | Aqueous, heat |
Reductive Synthesis from Aldehyde Intermediates
The reduction of 4-substituted benzaldehydes presents another viable route to this compound and its derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The reduction of 4-(methylthio)benzaldehyde (B43086) with sodium borohydride in ethanol (B145695) at room temperature can achieve yields greater than 90%. This method involves the nucleophilic attack of a hydride ion on the carbonyl carbon.
While both NaBH₄ and LiAlH₄ are effective for reducing aldehydes and ketones, LiAlH₄ is a stronger reducing agent and can also reduce esters and carboxylic acids. libretexts.org The choice of reducing agent can be critical for chemoselectivity when other reducible functional groups are present in the starting material. libretexts.org
| Starting Material | Reducing Agent | Product | Typical Yield |
| 4-(Methylthio)benzaldehyde | Sodium borohydride | 4-(Methylthio)benzyl alcohol | >90% |
| Aldehyde/Ketone | Lithium aluminum hydride | Alcohol | Varies |
Thiol-Alkylation Strategies from Phenolic Derivatives
Thiol-alkylation offers a method to introduce the mercapto group onto a pre-existing benzyl alcohol scaffold. One such strategy involves the reaction of 4-hydroxybenzyl alcohol with methyl methanethiosulfonate (B1239399) (MMTS) in the presence of a base. This reaction proceeds via an S_N2 mechanism where the deprotonated hydroxyl group acts as a nucleophile. Careful control of stoichiometry is necessary to minimize competing O-alkylation.
Another approach is the direct addition of hydrogen sulfide (B99878) to benzyl alcohol using a catalyst like zinc chloride or aluminum chloride under heat and pressure. This one-step synthesis avoids the need for intermediate compounds.
| Reactants | Conditions | Key Considerations |
| 4-Hydroxybenzyl alcohol, Methyl methanethiosulfonate (MMTS), Triethylamine | DMF, 60°C | Control stoichiometry to avoid O-alkylation. |
| Benzyl alcohol, Hydrogen sulfide | Zinc chloride or Aluminum chloride catalyst, Heat, Pressure | One-step synthesis. |
Multi-Step Preparations from Functionalized Benzaldehydes
For large-scale industrial production, multi-step syntheses starting from readily available materials like p-chlorobenzaldehyde are often employed. A typical sequence involves:
Thioether Formation: Reaction of p-chlorobenzaldehyde with sodium methanethiolate (B1210775) to form 4-(methylthio)benzaldehyde.
Catalytic Reduction: Hydrogenation of the resulting aldehyde over a catalyst like Raney nickel to produce 4-(methylthio)benzyl alcohol.
This approach prioritizes cost-efficiency and minimizes purification steps between stages. The development of multi-step synthesis routes is a key aspect of undergraduate chemistry education, providing practical experience in connecting individual reactions to achieve a final target molecule. trine.edu
| Step | Reactants | Product | Catalyst/Conditions |
| 1 | p-Chlorobenzaldehyde, Sodium methanethiolate | 4-(Methylthio)benzaldehyde | Toluene, 80°C |
| 2 | 4-(Methylthio)benzaldehyde | 4-(Methylthio)benzyl alcohol | Raney nickel, H₂ (50 psi), 60°C |
Advanced and Specialized Synthetic Techniques
Mitsunobu Reaction for Direct Functional Group Interconversion
The Mitsunobu reaction provides a powerful and versatile method for the direct conversion of alcohols to a wide range of other functional groups, including thioethers, with inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
In the context of this compound derivatives, the Mitsunobu reaction can be used to directly convert the alcohol to a methylthio derivative using methyl iodide as the electrophile, with yields often exceeding 85%. The reaction mechanism involves the activation of the alcohol by triphenylphosphine and DEAD to form a good leaving group, which is then displaced by a nucleophile. organic-chemistry.org
The reaction is renowned for its stereoselectivity, making it valuable in the synthesis of natural products where precise control of stereochemistry is essential. mdpi.com However, the formation of side products can occur if the nucleophile is not sufficiently acidic. wikipedia.org
| Reactants | Reagents | Product | Key Features |
| This compound, Methyl iodide | Diethyl azodicarboxylate (DEAD), Triphenylphosphine | 4-(Methylthio)benzyl alcohol | Inversion of stereochemistry, High yield |
| Primary/Secondary alcohol, Carboxylic acid | DEAD/DIAD, PPh₃ | Ester | Stereospecific |
Biocatalytic Routes Employing Alcohol Dehydrogenases for Enantioselective Synthesis
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical industry, as the chirality of a molecule can significantly impact its efficacy and safety. mdpi.comnih.gov Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for the asymmetric reduction of prochiral ketones to produce enantiopure secondary alcohols. d-nb.infonih.gov These enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, presenting a sustainable alternative to traditional chemical methods. mdpi.comrsc.org
Recent advancements have highlighted the use of ADHs for the enantioselective synthesis of this compound derivatives. For instance, the alcohol dehydrogenase from Rhodococcus ruber has been successfully employed to reduce 4-(methylthio)benzaldehyde, yielding the corresponding alcohol with an impressive 99% enantiomeric excess (ee). This biocatalytic reduction is typically performed in a phosphate (B84403) buffer (pH 7.0) at ambient temperatures around 30°C. A key aspect of this process is the regeneration of the NADPH cofactor, which is often achieved using a coupled-substrate system, such as glucose dehydrogenase.
Despite the high enantioselectivity, challenges such as substrate inhibition at concentrations greater than 100 mM and long reaction times (up to 72 hours) can limit the industrial applicability of these systems. To address these limitations, researchers are exploring novel ADHs with improved tolerance to high substrate and co-solvent concentrations. rsc.org For example, an ADH from Stenotrophomonas maltophilia (SmADH2) has shown remarkable tolerance to high concentrations of 2-propanol, a common co-substrate for cofactor regeneration. rsc.org The development of robust ADHs, combined with efficient cofactor regeneration systems, is pivotal for the industrial-scale synthesis of chiral alcohols. rsc.orgnih.gov
Table 1: Performance of Alcohol Dehydrogenases in Enantioselective Synthesis
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Key Conditions |
| Rhodococcus ruber ADH | 4-(Methylthio)benzaldehyde | (S)-4-(Methylthio)benzyl alcohol | 99% | Phosphate buffer (pH 7.0), 30°C, NADPH regeneration |
| Stenotrophomonas maltophilia SmADH2 | Various ketones | Chiral alcohols | High | High tolerance to 2-propanol |
| Thermoanaerobacter brockii ADH (mutant) | (4-chlorophenyl)-(pyridin-2-yl)methanone | S-selective alcohol | 99% | Directed evolution for enhanced activity |
This table summarizes the performance of different alcohol dehydrogenases in the synthesis of chiral alcohols, highlighting the high enantioselectivity achievable with these biocatalysts.
Application of Flow Chemistry Systems for Enhanced Reaction Efficiency
Flow chemistry has become an increasingly important technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. organic-chemistry.orgmt.com The application of flow chemistry to the synthesis of this compound and its derivatives can lead to enhanced reaction efficiency and product purity. beilstein-journals.org
Microreactor technology, a key component of flow chemistry, provides superior heat and mass transfer, which is particularly beneficial for exothermic reactions. For instance, the reduction of 4-(methylthio)benzaldehyde can be performed in a tubular reactor with immobilized sodium borohydride on silica (B1680970). This setup can achieve a 97% conversion in a residence time of just 30 seconds. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. mt.com
Continuous flow systems also facilitate the integration of in-line purification and analysis, streamlining the entire synthesis process. beilstein-journals.org For example, a continuous flow synthesis can be coupled with a downstream purification module, such as a trapping column, to separate the desired product from the reaction mixture and enable the recycling of the aqueous phase in a closed-loop system. beilstein-journals.org This integrated approach not only improves efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.org The development of continuous flow methods for reactions like direct azidation of alcohols further demonstrates the potential of this technology to handle potentially hazardous reagents and intermediates in a safer and more controlled manner. organic-chemistry.org
Ultrasonic-Assisted Synthesis Protocols
Ultrasonic-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to initiate and enhance chemical reactions. This technique has been applied to various organic transformations, including the synthesis of compounds related to this compound. The application of ultrasound can lead to shorter reaction times, milder reaction conditions, and improved yields compared to conventional methods. google.comrsc.org
One notable application is the ultrasonic-assisted oxidation of benzyl alcohol derivatives to their corresponding benzoic acids. google.com In a specific protocol, a benzyl alcohol derivative is subjected to open-air oxidation in the presence of diethylene glycol dimethyl ether and under the influence of ultrasonic radiation (e.g., 40KHz/30W/50°C). This method offers the advantages of using readily available raw materials, simple reaction conditions, and high selectivity. google.com
Furthermore, sonochemistry has been employed in the synthesis of nanoparticles where mercaptans, such as benzyl mercaptan, can play a role. For example, highly monodispersed silver nanoparticles have been prepared by reducing silver ions in an ethanol solution in the presence of benzyl mercaptan under ultrasound irradiation. researchgate.net The thermal decomposition of the mercaptan at the interface of cavitation bubbles is thought to provide reducing radicals that enhance the reaction rate. researchgate.net While not a direct synthesis of this compound, this demonstrates the utility of ultrasound in reactions involving related thiol compounds. The use of ultrasonic irradiation can also be beneficial in nanoparticle-catalyzed reactions, such as the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using MnFe2O4 nanoparticles, which can be conducted at room temperature. rsc.org
Design Principles for Introducing the 4-Mercaptobenzyl Moiety into Complex Architectures
The 4-mercaptobenzyl group is a valuable building block in the construction of complex molecular architectures, particularly in the fields of bioconjugation and materials science. csic.esnih.gov The thiol group provides a reactive handle for selective chemical modifications, while the benzyl scaffold offers a stable and versatile framework. csic.estandfonline.com Several design principles guide the introduction of this moiety into larger molecules.
One primary strategy involves the use of the thiol group's nucleophilicity to react with electrophiles. rsc.org This is a cornerstone of bioconjugation, where cysteine residues in proteins, containing a thiol group, are targeted for site-specific modification. rsc.org For instance, the thiol group can react with maleimide-based prosthetic groups, a widely used method for radiolabeling biomolecules. nih.gov This reaction is highly selective for thiols, proceeds under mild aqueous conditions, and generally provides high yields with minimal side products. nih.gov
Another approach involves the alkylation of thiols. The reaction of a thiol with a halo-functionalized molecule, such as a bromobenzyl derivative, can form a stable thioether bond. csic.es This strategy has been employed to link molecules to antibodies. csic.es For example, after the partial reduction of disulfide bonds in an antibody to generate free thiol groups, these can react with a dibromobenzyl derivative to form a conjugate. csic.es
The design of linkers containing the 4-mercaptobenzyl moiety is also crucial. The stability of the resulting bond is a key consideration. Thioether bonds formed from benzyl derivatives are known for their chemical stability, making them suitable for creating non-cleavable linkers in applications like antibody-drug conjugates. csic.es The incorporation of the 4-mercaptobenzyl group can also be achieved through solid-phase synthesis, allowing for the construction of complex peptide-based structures. rsc.org The choice of protecting groups for the thiol is important to prevent unwanted side reactions during multi-step syntheses. rsc.org
Finally, the principles of supramolecular chemistry can be applied to design self-assembling systems based on molecules containing the 4-mercaptobenzyl moiety. For example, 1,3,5-tris(4-mercaptophenyl)benzene, a molecule with three-fold symmetry and thiol functional groups, can self-assemble on gold surfaces to form extended metal-thiolate linked architectures. researchgate.net The design of such systems relies on understanding the intermolecular interactions, such as metal-coordination and hydrogen bonding, that drive the self-assembly process. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms
Oxidative Transformations of the Alcohol Functionality
The primary alcohol group of 4-Mercaptobenzyl alcohol can be selectively oxidized to the corresponding aldehyde, 4-Mercaptobenzaldehyde, or further to the carboxylic acid, depending on the chosen oxidant and reaction conditions.
The selective oxidation of this compound to 4-Mercaptobenzaldehyde is a crucial transformation, as the resulting aldehyde is a valuable synthetic intermediate. Achieving high selectivity is paramount to prevent the over-oxidation to the carboxylic acid or the undesired oxidation of the thiol group. unimi.it Various methods have been developed to achieve this selective conversion.
One approach involves the use of phase transfer catalysis (PTC) with potassium permanganate (B83412) in non-polar solvents. rasayanjournal.co.in This method has demonstrated high selectivity, with yields of the corresponding benzaldehydes exceeding 90% and no detectable formation of benzoic acid derivatives. rasayanjournal.co.in The permanganate ion, transferred to the organic phase by the catalyst, acts as the oxidizing agent. rasayanjournal.co.in Similarly, hypochlorite (B82951) has been used as a selective and mild oxidizing agent under phase transfer catalysis conditions, also yielding benzaldehydes in high purity. psu.edu
Other common oxidizing agents for the selective conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mild and non-acidic reaction conditions.
A variety of catalytic systems have been investigated for the oxidation of benzyl (B1604629) alcohols, offering greener and more efficient alternatives to stoichiometric oxidants. These systems often employ a metal catalyst and a co-oxidant, such as molecular oxygen or hydrogen peroxide. inorgchemres.org
Copper-Based Catalysts: Copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and Copper(I)/ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) systems are highly practical for the aerobic oxidation of primary alcohols. sigmaaldrich.com These systems are known for their chemoselectivity and ability to operate under mild, room-temperature conditions open to the air. sigmaaldrich.com
Iron-Based Catalysts: Iron(III) complexes with pyridine-containing macrocyclic ligands have been shown to effectively catalyze the oxidation of benzyl alcohols with hydrogen peroxide. unimi.it The choice of the counter-anion is crucial, with bromide salts often showing the best selectivity and conversion rates. unimi.it
Photocatalytic Systems: Flavin-zinc(II)-cyclen complexes can act as photocatalysts for the oxidation of benzyl alcohols upon irradiation. nih.gov The mechanism involves a photoinduced electron transfer from the coordinated alcohol to the flavin chromophore. nih.gov Heterogeneous photocatalysts, such as phosphotungstic acid immobilized on graphitic carbon nitride, have also been developed for the selective photo-oxidation of benzyl alcohol to benzaldehyde (B42025) in the aqueous phase. engineering.org.cn
Metal-Free Catalysts: Sulfurized graphene has emerged as a metal-free catalyst for the liquid-phase oxidation of benzyl alcohol using hydrogen peroxide. rsc.org
The performance of these catalytic systems is often evaluated based on conversion rates and selectivity towards the desired aldehyde product. For instance, an iron(III) complex with a pyridine-containing ligand achieved up to 98% conversion and 99% selectivity for the oxidation of aromatic benzyl alcohols. unimi.it
Table 1: Performance of Various Catalytic Systems in Benzyl Alcohol Oxidation
| Catalyst System | Oxidant | Substrate | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| [Fe(III)(Br)₂(Pc-L)]Br | H₂O₂ | Benzyl Alcohol | up to 98 | up to 99 | unimi.it |
| Flavin-zinc(II)-cyclen | Air/Light | 4-Methoxybenzyl Alcohol | - | - | nih.gov |
| PW₁₂-P-UCNS | Light | Benzyl Alcohol | 58.3 | 99.5 | engineering.org.cn |
| Sulfurized Graphene | H₂O₂ | Benzyl Alcohol | 18.2 | - | rsc.org |
| Cu(I)/TEMPO | Air | Primary Alcohols | - | High | sigmaaldrich.com |
Data represents selected examples and may not be exhaustive.
The rate and efficiency of benzyl alcohol oxidation are significantly influenced by the electronic and steric nature of substituents on the aromatic ring.
Electronic Effects: Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and hydroxy (-OH), generally enhance the rate of oxidation. whiterose.ac.uk This is attributed to the increased electron density on the benzene (B151609) ring, which can stabilize the transition state of the reaction. numberanalytics.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or trifluoromethyl (-CF₃), tend to decrease the reaction rate. whiterose.ac.uk In the context of this compound, the sulfur-containing group's effect can be variable depending on the specific catalytic system. For instance, with a metal-free system, the -SCH₃ group in a related compound led to near-quantitative yields, outperforming some metal-based catalysts. Hammett analysis of the oxidation of 4-substituted benzyl alcohols has shown that the reaction is slightly faster with more electron-rich alcohols. nsf.gov
Steric Effects: The steric environment around the alcohol functionality can also impact the reaction rate. numberanalytics.com Bulky substituents near the reaction center may hinder the approach of the oxidizing agent or catalyst, leading to slower reaction rates. However, in some palladium-catalyzed oxidations, the steric effects of the carboxylate ligand were found to play a minimal role. nsf.gov
Reductive Transformations to Amine Derivatives
The aldehyde derived from the oxidation of this compound, 4-Mercaptobenzaldehyde, can be converted to amine derivatives through reductive amination. This one-pot reaction typically involves the formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction of the imine to the corresponding amine. redalyc.orgorientjchem.org
A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). redalyc.orgorientjchem.org The reaction can be facilitated by various additives or catalytic systems. For example, NaBH₄ in the presence of a cation exchange resin like DOWEX(R)50WX8 has been shown to be an efficient system for the reductive amination of aldehydes with anilines, proceeding in high yields at room temperature. redalyc.org Other systems include NaBH₄ combined with NaH₂PO₄·H₂O or an iron-based Lewis acid catalyst. orientjchem.orgresearchgate.net The general mechanism involves the initial formation of an imine, which is then reduced by the hydride reagent.
Nucleophilic Substitutions at the Hydroxyl Center
The hydroxyl group of this compound can undergo nucleophilic substitution reactions, although this is generally less facile than for alkyl halides. csueastbay.edu To enhance the reactivity, the hydroxyl group is typically converted into a better leaving group. This can be achieved by protonation under acidic conditions or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl halide. csueastbay.edu Once converted, the benzylic carbon is susceptible to attack by various nucleophiles.
For instance, the reaction with a nucleophile (Nu⁻) would proceed as follows, after conversion of the -OH group to a good leaving group (LG):
4-HS-C₆H₄-CH₂-LG + Nu⁻ → 4-HS-C₆H₄-CH₂-Nu + LG⁻
The nature of the nucleophile will determine the final product. The reaction mechanism, either Sₙ1 or Sₙ2, is influenced by the reaction conditions and the stability of the benzylic carbocation. csueastbay.edu
Thiol-Mediated Chemical Reactions
The thiol group in this compound is highly reactive and participates in a variety of chemical transformations. This nucleophilic group is a key feature in the design of self-immolative linkers used in drug delivery systems. nih.govresearchgate.netresearchgate.net
In one such application, this compound is incorporated into a linker system where the release of a cargo molecule is triggered by a thiol, such as glutathione (B108866) (GSH). nih.govresearchgate.netresearchgate.net The mechanism involves a nucleophilic attack by the external thiol on an electrophilic site in the linker, which initiates a cascade of reactions. nih.govresearchgate.net This can involve a retro-Michael reaction that liberates the this compound moiety. nih.govresearchgate.net The subsequent electronic cascade within the this compound structure can lead to the release of the attached cargo. nih.govresearchgate.netresearchgate.net
The thiol group can also undergo other characteristic reactions, such as thiol-disulfide exchange, which is a reversible reaction where a thiol reacts with a disulfide bond to form a new thiol and a new disulfide. This reactivity is fundamental in various biological processes and has been exploited in the design of dynamic covalent systems. nih.gov
Conjugate Addition-Elimination Mechanisms and Thiol Exchange Dynamics
This compound has been utilized in linker systems that operate via a conjugate addition-elimination mechanism, particularly with thiovinylketones (TVK). nih.govresearchgate.net In these systems, the thiol group of this compound participates in a Michael addition to the electron-poor alkyne of the TVK. nih.gov This is a dynamic process where the resulting thioacetal can undergo a retro-Michael reaction, leading to vinylic substitution. nih.govresearchgate.net
This reactivity is harnessed in the design of self-immolative linkers for traceless drug release. nih.govresearchgate.net For instance, a linker incorporating this compound can release a cargo molecule following a nucleophilic attack by a thiol, such as glutathione (GSH). nih.govresearchgate.net The subsequent elimination of the cargo is rendered irreversible by the expulsion of carbon dioxide. nih.govresearchgate.netrsc.org Studies have shown that in the presence of physiologically relevant concentrations of thiols, these linker systems demonstrate quantitative consumption of the starting material. nih.govresearchgate.net
The table below summarizes the release of a model drug, ciprofloxacin, from a linker system incorporating this compound in the presence of various thiols.
| Thiol Species (5 mM) | % Release of Ciprofloxacin (after 60 min at pH 7.4, 37°C) |
| L-cysteine | Quantitative |
| Glutathione (GSH) | Quantitative |
| DL-dithiothreitol (DTT) | Quantitative |
| Control (no thiol) | No evident release |
Data compiled from studies on thiol-responsive linker systems. rsc.orgresearchgate.netresearchgate.net
Reactions with Electrophilic Species
The thiol group of this compound is nucleophilic and readily reacts with various electrophiles. For example, it can undergo S-alkylation. A notable transformation is the Mitsunobu reaction, which allows for the direct conversion to its methylthio derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618), with methyl iodide as the electrophile. This reaction can achieve yields exceeding 85%.
The hydroxyl group can also be a site for reaction. For instance, it can be substituted by other functional groups.
Palladium-Catalyzed S-Benzylation with Benzylic Alcohols
Palladium catalysts have proven effective in promoting the S-benzylation of thiols, including derivatives of this compound, with benzylic alcohols. rsc.orgrsc.orgchemrevlett.comdntb.gov.ua This method is considered an environmentally benign and atom-economical process as it produces water as the sole co-product. rsc.orgdntb.gov.ua The reaction is believed to proceed through the formation of a π-benzylpalladium(II) cation complex. rsc.org Water plays a crucial role in this catalytic system by activating the sp3 C–O bond of the benzylic alcohol and stabilizing the active Pd(II) cation species. rsc.orgrsc.org
The "borrowing hydrogen" methodology is another palladium-catalyzed approach for the synthesis of thioethers from alcohols and thiols. csic.es In this one-pot reaction, the benzylic alcohol is first dehydrogenated on the palladium surface to form an aldehyde and a metal hydride. csic.es The aldehyde then reacts with the thiol, and the resulting intermediate is reduced by the metal hydride to yield the thioether. csic.es
Investigation of Bifunctional Electron Donor-Acceptor Properties
This compound is recognized as a bifunctional molecule capable of acting as both an electron donor and an electron acceptor. biosynth.comcymitquimica.com This dual electronic nature is attributed to the presence of the electron-donating thiol group and the phenyl ring which can participate in electron transfer processes.
This characteristic has been explored in various contexts. For instance, the donor-acceptor properties of related arylphosphines have been studied to understand their bonding with metals. rsc.org In the realm of materials science, the ability to act as both an electron donor and acceptor is a desirable trait for the development of novel electronic and optical materials. The interplay of electron-donating and electron-withdrawing groups in a molecule can lead to interesting photophysical properties, such as those observed in some Schiff bases and azo chromophores. researchgate.net While direct studies on the application of this compound in such systems are emerging, its inherent electronic structure suggests potential in these areas.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Role as an Intermediate in Fine Chemical Production
4-Mercaptobenzyl alcohol serves as a crucial building block in the synthesis of a variety of high-value organic compounds. guidechem.com Its dual reactivity allows for sequential or selective functionalization, providing a versatile platform for constructing complex molecular architectures.
Building Block for Biologically Active Molecules and Pharmaceutical Intermediates
The compound is utilized in the pharmaceutical industry as a precursor for the synthesis of biologically active molecules. guidechem.com Its structural motif is incorporated into various therapeutic agents. For instance, it is a key intermediate in the preparation of certain antihyperglycemic agents. The ability to undergo specific chemical transformations makes it a valuable component in the production of pharmaceutical intermediates, which are later converted into final drug products. guidechem.com
Precursor for Agrochemical Synthesis
In addition to its role in pharmaceuticals, this compound is also a precursor in the synthesis of agrochemicals. The development of new and effective crop protection agents often relies on novel chemical scaffolds, and this compound provides a useful starting point for creating molecules with desired pesticidal or herbicidal activities.
Polymer Modification and Functionalization Studies
The distinct chemical properties of this compound make it a valuable reagent in the field of polymer chemistry, where it is used to modify and functionalize various polymer systems.
Introduction of Hydrophilic Entities into Polymer Chains
The hydroxyl group of this compound can be used to introduce hydrophilic properties into polymer backbones. google.com This is particularly relevant in the modification of hydrophobic polymers to enhance their water solubility or compatibility with aqueous environments. For example, research has demonstrated the modification of poly(vinyl chloride) (PVC) with this compound to introduce hydroxyl groups, thereby altering the polymer's surface properties and increasing its hydrophilicity. kpi.ua
Crosslinking Reactions in Polymer Systems
The bifunctionality of this compound allows it to act as a crosslinking agent in polymer systems. The hydroxyl groups introduced into a polymer chain, as described above, can react with crosslinking agents like diisocyanates. kpi.ua This process leads to the formation of a three-dimensional polymer network, which can significantly improve the mechanical and thermal properties of the material. kpi.ua Studies on PVC modified with this compound have shown that the resulting crosslinked polymers exhibit enhanced thermal stability and improved mechanical strength compared to the linear polymer. kpi.ua
Linker Chemistry for Controlled Release Systems
This compound plays a critical role in the design of linker molecules for controlled release systems, particularly in the field of drug delivery. These linkers are designed to be stable under normal physiological conditions but to cleave and release a therapeutic agent in response to a specific trigger, such as a change in the redox environment.
The compound is a key component in self-immolative linkers, which are designed to fragment and release a payload upon cleavage of a trigger moiety. nih.govresearchgate.net For example, a disulfide bond can be incorporated into a linker system containing this compound. acs.orgnih.gov In the reducing environment of a tumor, the disulfide bond is cleaved, initiating a 1,6-elimination reaction of the this compound spacer, which in turn releases the attached drug molecule. nih.govresearchgate.netacs.orgnih.gov This strategy allows for the targeted delivery and release of potent anticancer drugs, minimizing systemic toxicity.
Recent research has focused on developing versatile and tunable thiol-responsive linkers. nih.govresearchgate.net One such system utilizes a thiovinylketone (TVK) functional group that reacts with thiols like glutathione (B108866), which is present in high concentrations in cancer cells. This reaction triggers the release of the this compound-based linker and the associated drug. nih.govresearchgate.net
Self-Immolative Linker Design in Prodrug Strategies
Self-immolative linkers are intelligent molecular tools designed to release a therapeutic agent upon a specific triggering event. This compound has emerged as a key component in the design of these systems. rsc.org These linkers connect a drug to a carrier molecule, rendering the drug inactive until it reaches its target. The fundamental principle involves an electronic cascade mechanism. rsc.org Aromatic linkers containing an electron-donating group, such as the thiol in this compound, are positioned ortho or para to a leaving group on the benzyl (B1604629) position. rsc.org
The process is initiated by a specific stimulus, such as an enzyme or a change in the redox environment, which unmasks the electron-donating group. nih.govresearchgate.net This unmasking triggers a cascade of electronic rearrangements, leading to the spontaneous cleavage of the linker and the release of the active drug. rsc.orgnih.govresearchgate.net This "traceless" release is a highly desirable feature in prodrug design. nih.govresearchgate.net
Research has demonstrated that the para isomer of mercaptobenzyl alcohol fragments significantly faster than the ortho isomer, while the meta isomer is stable, highlighting the importance of the substituent's position in facilitating the electronic cascade. rsc.org
Table 1: Comparison of Mercaptobenzyl Alcohol Isomer Fragmentation
| Isomer | Fragmentation Half-Life (t1/2) |
| para | 10 minutes |
| ortho | 72 minutes |
| meta | Stable |
Data sourced from a study on the release of mitomycin C. rsc.org
Application in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells. nih.govresearchgate.netresearchgate.net The linker connecting the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. nih.govresearchgate.net this compound has been incorporated into the structure of non-cleavable linkers for ADCs. researchgate.netnih.gov
In one study, the antitumor hydroxamates SAHA and Dacinostat were conjugated to the antibodies cetuximab and trastuzumab using a linker based on the p-mercaptobenzyl alcohol structure. nih.gov These ADCs were capable of inhibiting histone deacetylase (HDAC) in various tumor cell lines and blocked the proliferation of human lung adenocarcinoma cells. nih.gov This demonstrates that bioconjugation with antibodies via linkers derived from this compound is a viable strategy for targeted cancer therapy. nih.gov The use of such linkers can help overcome the pharmacokinetic challenges often associated with hydroxamic acid-based drugs. nih.gov
Thiol Linker Units in Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. This compound derivatives have been utilized as thiol linker units in SPPS for the preparation of peptide-α-thioacids. tandfonline.comtandfonline.com These thioacids are valuable intermediates for the synthesis of more complex peptides through segment condensation reactions. tandfonline.com
A simplified and convenient method for preparing 4-(α-mercaptobenzyl)phenoxyacetic acid, a key thiol linker, involves the direct thionation of its alcohol precursor using Lawesson's reagent. tandfonline.comtandfonline.com This approach avoids the need to prepare the chloro compound intermediate, streamlining the synthesis of this important linker. tandfonline.com The use of such linkers is particularly relevant in Boc chemistry-based SPPS. tandfonline.com
Functionalization of Advanced Materials
The thiol group of this compound provides a robust anchor for attaching this molecule to the surface of various materials, enabling the introduction of hydroxyl functionalities. This surface modification can alter the material's properties and introduce new capabilities.
Surface Modification of Nanoparticles, including Mesoporous Silica (B1680970) Nanoparticles
The surface of nanoparticles can be modified with this compound to achieve specific functionalities. mdpi.com For instance, it has been used in the preparation of proapoptotic peptide nanoparticles. unimelb.edu.au
In the realm of drug delivery, mesoporous silica nanoparticles (MSNs) are particularly attractive due to their high surface area and tunable pore sizes. researchgate.netnih.govnih.gov The functionalization of MSNs with stimuli-responsive "gatekeepers" is a key strategy for achieving controlled drug release. researchgate.net this compound derivatives have been employed in such systems. For example, 2-nitro-5-mercaptobenzyl alcohol functionalized cadmium-sulfide nanoparticles have been used to cap the mesopores of magnetic mesoporous silica nanoparticles. researchgate.net This capping allows for the entrapment of a drug, such as camptothecin, which can then be released upon a specific stimulus. researchgate.net
The ability to modify the surface of nanoparticles with molecules like this compound is crucial for tailoring their properties for a wide range of applications, from targeted drug delivery to catalysis. mdpi.comresearchgate.net
Biomedical and Biological Chemistry Research Applications
Investigation of Biochemical Activity and Cellular Interactions
The study of 4-Mercaptobenzyl alcohol's engagement with biological systems is crucial for understanding its potential therapeutic applications. This includes its effects on cellular health, proliferation, and defense mechanisms against oxidative stress.
Exploration of Proapoptotic Mechanisms in Cellular Systems
Apoptosis is a form of programmed cell death essential for the normal development and maintenance of tissue homeostasis by eliminating unnecessary or damaged cells. nih.gov This process can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals via death receptors, and the intrinsic (or mitochondrial) pathway, which responds to internal stimuli like DNA damage or cellular stress. mdpi.com The intrinsic pathway involves the release of pro-apoptotic proteins such as cytochrome c from the mitochondria, leading to the activation of a cascade of enzymes called caspases, which execute the cell death program. mdpi.com Key gene families, including the B cell lymphoma (Bcl)-2 family, caspases, and the p53 tumor suppressor gene, are critical regulators of this process. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including cancer, where insufficient apoptosis can lead to tumor growth. nih.govmdpi.com
While the general mechanisms of apoptosis are well-documented, specific research detailing the proapoptotic mechanisms of this compound in cellular systems is not extensively covered in the available scientific literature.
Evaluation of Cytotoxicity against Specific Cancer Cell Lines
Cytotoxicity refers to the ability of a compound to be toxic to cells, a property that is particularly significant in oncology research for identifying potential anti-cancer agents. nih.gov The evaluation of a compound's cytotoxicity against specific cancer cell lines is a primary step in drug discovery. ekb.eg This is often measured by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population. ekb.egmdpi.com Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay are commonly used to assess cell viability and the cytotoxic effects of chemical substances. nih.gov Research in this area aims to find compounds that are selectively cytotoxic to cancer cells while having minimal effect on non-cancerous cells. nih.gov
Specific studies evaluating the cytotoxicity of this compound against particular cancer cell lines have not been detailed in the reviewed research.
Assessment of Antioxidant Activity through Radical Scavenging Assays
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. nih.gov The radical-scavenging properties of a compound are a key mechanism of antioxidant activity. mdpi.com Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are widely used to determine the ability of compounds to act as free radical scavengers. mdpi.comdoi.org
While direct studies on this compound are limited, research on analogous compounds provides insight. Studies on hydroxybenzyl alcohols (HBAs) have demonstrated their potential as free radical scavengers. nih.govdoi.org Specifically, 4-hydroxybenzyl alcohol (4-HBA) has shown a concentration-dependent scavenging effect on the DPPH radical. doi.org Furthermore, research into other mercapto-containing compounds, such as 4-mercaptostilbenes, has shown them to be extraordinarily potent radical scavengers, in some cases thousands of times more active than resveratrol. nih.gov This suggests that the substitution of a mercapto (-SH) group for a hydroxyl (-OH) group can significantly enhance radical-scavenging activity. nih.gov
Table 1: DPPH Radical Scavenging Activity of 4-Hydroxybenzyl Alcohol (4-HBA)
| Concentration (µg/mL) | Scavenging Effect (%) |
|---|---|
| 20 | 25 |
| 40 | 35 |
| 80 | 63 |
| 100 | 68 |
This data is for 4-hydroxybenzyl alcohol, a structural analogue of this compound. Data sourced from Biochemical and Biophysical Research Communications. doi.org
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to pharmaceutical development and the study of biochemical pathways.
Research into Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is an enzyme that plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. scbt.com Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout. mdpi.com Inhibitors can be purine analogues that mimic the natural substrates or non-purine compounds that bind to the enzyme's active site. scbt.com The effectiveness of these inhibitors is critical, as XO is also involved in the metabolism of certain drugs, such as the antitumor agent 6-mercaptopurine. mdpi.com
There is no specific research available detailing the inhibitory activity of this compound against xanthine oxidase.
Rational Design and Synthesis of Poly-ADP-Ribose Polymerase (PARP-1) Inhibitors
Poly-ADP-Ribose Polymerase (PARP-1) is an enzyme that plays a vital role in DNA repair, particularly in the base excision repair pathway for single-strand DNA breaks. nih.gov PARP inhibitors are a class of anticancer drugs that block this repair mechanism. nih.govnih.gov In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. nih.gov The rational design of PARP-1 inhibitors often involves creating molecules that bind to the enzyme's catalytic domain, preventing it from functioning. nih.gov
The role of this compound as a scaffold or intermediate in the rational design and synthesis of PARP-1 inhibitors has not been identified in the reviewed scientific literature. Synthetic routes for potent PARP-1 inhibitors have been developed from different starting materials, such as substituted benzaldehydes. nih.gov
Antimicrobial Research and Mechanisms
The investigation into novel antimicrobial agents and strategies is a critical area of research. While direct studies on this compound are specific, the broader class of related compounds, such as benzyl (B1604629) alcohol, shows known antimicrobial properties, often by interfering with bacterial membrane properties and causing protein denaturation. nih.govnih.gov
Analysis of Antibacterial Activity and Enhanced Effects on Metal Surfaces
The intrinsic antibacterial activity of sulfur-containing organic compounds can be leveraged in conjunction with metal surfaces known for their antimicrobial properties, such as those containing copper or silver. The mechanism of action for antibacterial metal surfaces often involves the release of toxic ions and the generation of reactive oxygen species, which damage bacterial cells. nih.govmdpi.com The efficacy of these surfaces is dependent on environmental factors like humidity and the specific metal's toxicity. nih.gov
Development of Advanced Drug Delivery Systems
This compound and its derivatives are integral to the design of sophisticated nanocarriers for targeted and controlled therapeutic release. Their chemical properties enable their use as linking agents in complex, stimulus-responsive systems.
Photosensitive Drug Release Mechanisms in Nanoconstructs
A key application of mercaptobenzyl alcohol derivatives is in the creation of photosensitive, or light-triggered, drug delivery systems. nih.gov In one notable example, a derivative, 2-nitro-5-mercaptobenzyl alcohol, was used to functionalize Cadmium Sulfide (B99878) (CdS) nanoparticles. These functionalized nanoparticles then acted as caps (B75204) for the pores of magnetic mesoporous silica (B1680970) nanoparticles (MMSN) loaded with the anticancer drug camptothecin. nih.govresearchgate.net
The linkage between the CdS nanoparticle cap and the silica nanocarrier is a photocleavable carbamate (B1207046) bond. nih.gov This entire assembly remains stable until it is exposed to a specific wavelength of light. Upon irradiation with UV light (e.g., 365 nm), the nitrobenzyl group absorbs the light energy, leading to the cleavage of the carbamate linkage. nih.gov This "uncapping" process opens the pores of the silica nanoparticles, allowing the entrapped drug, camptothecin, to be released in a controlled manner at the target site. nih.govresearchgate.net This light-inducible release mechanism offers precise spatial and temporal control over drug administration, which is highly desirable in therapies like oncology.
| Component | Function in the Nanoconstruct | Reference |
| Magnetic Iron Oxide Core | Provides magnetic properties for potential targeting. | nih.gov |
| Mesoporous Silica Shell | Acts as the primary carrier with pores to load the drug. | nih.gov |
| Camptothecin | The anticancer drug loaded within the pores. | nih.govresearchgate.net |
| 2-nitro-5-mercaptobenzyl alcohol | Part of the photocleavable linker system. | nih.govresearchgate.net |
| Cadmium Sulfide (CdS) Nanoparticles | Serve as the physical "caps" to block the pores. | nih.gov |
| UV Light (365 nm) | External stimulus that triggers the cleavage of the linker and drug release. | nih.gov |
Bioisosteric Replacement Strategies in Medicinal Chemistry
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov This approach is used to optimize the physicochemical properties, potency, and metabolic stability of drug candidates.
Comparison with Difluoromethyl Groups in Bioactive Compound Design
The thiol group (-SH) of this compound is a functional group that can be considered for bioisosteric replacement. One of its key bioisosteres is the difluoromethyl group (-CF2H). researchgate.net The difluoromethyl group is recognized as a valuable surrogate for hydroxyl (-OH) and thiol groups because it can mimic some of their key molecular interactions. researchgate.netepa.gov
A primary reason for this interchangeability is that the highly polarized carbon-hydrogen bond in the -CF2H group allows it to act as a hydrogen bond donor, similar to a thiol. researchgate.netepa.gov This capability is crucial for maintaining interactions with biological targets like enzymes and receptors. However, replacing a thiol with a difluoromethyl group can significantly alter other properties of the molecule. The -CF2H group is generally more lipophilic than a thiol group, which can improve a drug's ability to cross cell membranes. epa.gov Furthermore, the difluoromethyl group is often more metabolically stable, as it is resistant to oxidation that can readily occur at a thiol group. researchgate.net This strategic replacement can therefore be used by medicinal chemists to enhance the pharmacokinetic profile of a potential drug while preserving its essential binding characteristics. princeton.edu
| Property | Thiol Group (-SH) | Difluoromethyl Group (-CF2H) | Reference |
| Bioisosteric Relationship | Can be replaced by -CF2H | Bioisostere of -SH and -OH | researchgate.net |
| Hydrogen Bonding | Acts as a hydrogen bond donor | Acts as a lipophilic hydrogen bond donor | researchgate.netepa.gov |
| Lipophilicity | Less lipophilic | More lipophilic | epa.gov |
| Metabolic Stability | Prone to oxidation | Generally stable to metabolic oxidation | researchgate.net |
Mechanistic Elucidation and Computational Studies
Determination of Reaction Pathways in Organic Transformations
The reactivity of 4-Mercaptobenzyl alcohol allows it to participate in a variety of organic transformations. Its thiol group can undergo nucleophilic attack, while the benzyl (B1604629) alcohol moiety can be involved in different reactions.
Key reaction pathways involving this compound include:
1,6-Elimination Reactions: this compound can undergo a 1,6-elimination reaction upon the cleavage of a triggering moiety attached to the ring heteroatom. Studies have indicated that the para-derivative, this compound, fragments more rapidly than its ortho-counterpart, with the rate of fragmentation increasing with pH. This supports the crucial role of the deprotonated thiol in the reaction mechanism.
Oxidation and Reduction: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid, while the compound as a whole can be reduced. For instance, oxidation can be achieved using reagents like manganese dioxide, and reduction to 4-(Methylthio)benzylamine can be accomplished with reducing agents such as lithium aluminum hydride.
Substitution Reactions: The hydroxyl group of this compound can be substituted with other functional groups. A common example is its conversion to 4-(Methylthio)benzyl chloride using thionyl chloride.
Mitsunobu Reaction: This reaction allows for the direct conversion of this compound to a methylthio derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618), with methyl iodide acting as the electrophile.
Thiol-Alkylation: The methylthio group can be introduced onto a benzyl alcohol structure via a thiol-alkylation reaction on 4-hydroxybenzyl alcohol with methyl methanethiosulfonate (B1239399) (MMTS) in the presence of a base.
These transformations are fundamental in organic synthesis for creating more complex molecules.
Advanced Computational Chemistry and Molecular Modeling Techniques
Computational methods are invaluable for understanding the behavior of this compound in various chemical and biological systems.
Systematic studies, when combined with computational modeling, can elucidate substrate-catalyst interactions. For instance, in catalytic systems, the methylthio group of a derivative of this compound can participate in back-bonding with the d-orbitals of a metal catalyst. While this increases the residence time on the catalyst surface, it can also reduce reaction efficiency due to steric hindrance. Computational models help in understanding these electronic and steric effects, which are crucial for optimizing reaction conditions and catalyst design.
This compound is utilized as a self-immolative linker in drug delivery systems, particularly in prodrugs and antibody-drug conjugates (ADCs). nih.govresearchgate.net Its design allows for the traceless release of a drug molecule. nih.gov The reactivity and stability of linkers derived from this compound can be fine-tuned based on electronic and steric modifications. nih.gov
Computational studies are employed to predict the reactivity of these linker systems. For example, in a system using a thiovinylketone (TVK) functional group, the addition of a thiol, such as glutathione (B108866) (GSH), initiates a retro-Michael reaction that liberates the this compound-based linker and releases the drug. nih.gov The stability of such linkers towards various nucleophiles can be computationally assessed to ensure selective drug release only at the target site. nih.gov Research has shown that these linkers are stable towards amine and phenol (B47542) nucleophiles, highlighting their specificity for thiol-mediated cleavage. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a ligand, such as a derivative of this compound, and a protein target. nih.govdovepress.com These simulations provide insights into the dynamic nature of the binding process at an atomic level. nih.govdovepress.com
In the context of drug design, MD simulations can reveal the key interactions that stabilize a protein-ligand complex. nih.gov For instance, a study involving derivatives of 5-fluoro-2-mercaptobenzyl alcohol and the enzyme Poly(ADP-Ribose) Polymerase-1 (PARP-1) used MD simulations to investigate the interactions within the active site. mdpi.com These simulations can identify crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the protein. mdpi.com Such detailed understanding of binding modes is essential for the rational design of more potent and selective inhibitors. dovepress.com
| Parameter | Description |
| Simulation Time | Total simulation time for MD studies can be in the microsecond range to capture binding and unbinding events. nih.govdovepress.com |
| Force Fields | Standard force fields like AMBER and GAFF are used to model the protein and ligand, respectively. dovepress.com |
| Solvent Models | Simulations are typically performed in explicit solvent to mimic physiological conditions. nih.gov |
| Analysis | Trajectories are analyzed to determine binding poses, interaction energies, and conformational changes in the protein and ligand. nih.govdovepress.com |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules like this compound. mdpi.come-journals.in A key aspect of these investigations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
For derivatives of this compound, DFT calculations can be used to compare their reactivity profiles. mdpi.com For example, in a study of PARP-1 inhibitors, the HOMO-LUMO gap was calculated for different sulfur-containing perezone (B1216032) derivatives to identify the most promising candidates for binding to the enzyme. mdpi.com
The presence of both a hydroxyl (-OH) and a thiol (-SH) group in this compound allows for the possibility of intramolecular hydrogen bonding, although this is more commonly studied in related substituted alcohols. rsc.orggoettingen-research-online.de Intramolecular hydrogen bonds are crucial in determining the conformational preferences of a molecule. rsc.org
Theoretical methods, supported by experimental techniques like infrared spectroscopy, can be used to evaluate the strength and nature of these interactions. rsc.org Natural Bond Orbital (NBO) analysis is a computational technique that can quantify the charge transfer energy associated with a hydrogen bond, providing a measure of its strength. rsc.org Studies on substituted alcohols have shown that even slight changes in the molecular structure, such as the addition of methyl groups, can significantly affect the strength of intramolecular hydrogen bonding. rsc.org The difluoromethyl (CF2H) group, for instance, is a known hydrogen bond donor and can act as a bioisostere for an alcohol or thiol group. rsc.org
Structure-Activity Relationship (SAR) Studies for Optimized Functionality
Structure-Activity Relationship (SAR) studies for this compound and its analogs are pivotal in optimizing their functionality for various applications, including in medicinal chemistry and materials science. These studies systematically investigate how chemical modifications to the core structure of this compound influence its reactivity and biological activity.
Research has demonstrated that the positions of the thiol and alcohol groups on the benzene (B151609) ring are critical. For instance, studies comparing the fragmentation rates of mercaptobenzyl alcohol isomers have shown that the para-derivative (this compound) fragments more rapidly than the ortho-derivative (2-mercaptobenzyl alcohol). This difference in reactivity is significant in the design of self-immolative linkers for drug delivery systems, where the speed of drug release is a key parameter.
Further modifications to the this compound scaffold have been explored to fine-tune its properties. In the context of developing inhibitors for Poly(ADP-Ribose) Polymerase (PARP-1), an enzyme implicated in cancer, derivatives of mercaptobenzyl alcohol have been synthesized and evaluated. mdpi.com For example, the introduction of a fluorine atom to the benzene ring, as seen in 5-fluoro-2-mercaptobenzyl alcohol, and the alteration of the benzyl alcohol to a phenylacetic acid moiety, as in 4-mercaptophenylacetic acid, have been shown to significantly impact their inhibitory activity against PARP-1. mdpi.com A study demonstrated that a derivative incorporating 5-fluoro-2-mercaptobenzyl alcohol exhibited a notable IC50 value for PARP-1 inhibition. mdpi.com
The reactivity of the thiol and hydroxyl groups can also be selectively targeted to create derivatives with distinct properties. For example, under mild acidic conditions, difluorocarbene has been shown to insert into the O-H bond of (4-mercaptophenyl)methanol. rsc.org Conversely, when the reaction is performed using aqueous sodium hydroxide, difluoromethylation occurs at the thiol group. rsc.org This selective modification allows for the generation of diverse molecular architectures with potentially different biological activities and physical properties.
The application of this compound in thiol-responsive systems has also been a subject of SAR studies. In one study, it was incorporated into a self-immolative linker based on a thiovinylketone (TVK) system for traceless drug release. nih.gov The release kinetics of a cargo molecule (ciprofloxacin) from this system were compared with a similar system using a 2-mercaptoethanol-based linker. nih.gov The elimination-based release mechanism of the this compound linker was found to be effective, highlighting its utility in designing stimuli-responsive drug delivery platforms. nih.gov
The following tables summarize key findings from SAR studies on this compound and its derivatives.
Table 1: Comparison of Fragmentation Rates of Mercaptobenzyl Alcohol Isomers
| Compound | Isomer Position | Relative Fragmentation Rate | Reference |
| Mercaptobenzyl alcohol | para (4-isomer) | Faster | |
| Mercaptobenzyl alcohol | ortho (2-isomer) | Slower |
Table 2: PARP-1 Inhibition by Mercaptobenzyl Alcohol Derivatives
| Compound | Key Structural Features | Biological Activity (PARP-1 Inhibition) | Reference |
| Derivative of 5-fluoro-2-mercaptobenzyl alcohol | Fluoro-substituted benzene ring | Active inhibitor (IC50 = 0.317 µM) | mdpi.com |
| Derivative of 4-mercaptophenylacetic acid | Carboxylic acid instead of alcohol | Evaluated for PARP-1 inhibition | mdpi.com |
Table 3: Selective Functionalization of (4-mercaptophenyl)methanol
| Reactant | Reaction Condition | Site of Modification | Product | Reference |
| Difluorocarbene | Mild acidic conditions | O-H bond | O-difluoromethylated product | rsc.org |
| Difluorocarbene | Aqueous NaOH | S-H bond | S-difluoromethylated product | rsc.org |
Analytical Methodologies and Characterization Techniques in Research
Spectroscopic Methods for Structural Assignment
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-mercaptobenzyl alcohol by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In ¹H NMR spectroscopy, the chemical shifts (δ) are indicative of the electronic environment of the protons. For this compound, the benzylic protons of the -CH₂OH group typically appear as a singlet around δ 4.6 ppm. The aromatic protons on the benzene (B151609) ring present as a multiplet in the range of δ 7.2–7.4 ppm. The proton of the thiol group (-SH) is often observed as a broad singlet, the position of which can vary depending on concentration and solvent.
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon of the benzylic -CH₂OH group is typically found around δ 65 ppm. The aromatic carbons show signals in the region of approximately δ 127-141 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | NMR Type | Chemical Shift (δ, ppm) |
| -CH ₂OH | ¹H NMR | ~4.6 (s) |
| Ar-H | ¹H NMR | ~7.2-7.4 (m) |
| -SH | ¹H NMR | Variable (broad s) |
| -C H₂OH | ¹³C NMR | ~65 |
| A r-C | ¹³C NMR | ~127-141 |
| s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A key feature is a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org The C-S stretching vibration typically appears in the range of 600–700 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring give rise to peaks in the 1400-1600 cm⁻¹ region. vulcanchem.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200–3600 | Strong, Broad |
| Thiol (-SH) | S-H Stretch | 2550–2600 | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium |
| Benzyl (B1604629) Alcohol | C-O Stretch | ~1050 | Medium |
| Thiophenol | C-S Stretch | 600-700 | Weak-Medium |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the determination of purity and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. torontech.com In a typical reverse-phase HPLC setup, a C18 column is used as the stationary phase, and a mixture of an aqueous solvent and an organic solvent, such as methanol (B129727) or acetonitrile, serves as the mobile phase. jpionline.org
The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, this compound is separated from any impurities based on differences in their polarity and interaction with the stationary phase. A detector, commonly a UV-Vis detector set at a specific wavelength (e.g., 254 nm), is used to quantify the compound as it elutes from the column. jpionline.org The purity is determined by the area percentage of the peak corresponding to this compound in the resulting chromatogram.
Mass Spectrometry for Precise Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈OS), the molecular weight is approximately 140.20 g/mol . scbt.comnist.gov
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (-CH₂OH). libretexts.orgwhitman.edulibretexts.org The stability of the aromatic ring often results in a prominent molecular ion peak. libretexts.orgarizona.edu High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps to confirm the molecular formula. pnas.org
Future Research Directions and Emerging Frontiers
Innovation in Catalytic Systems for 4-Mercaptobenzyl Alcohol Derivatives
The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound and its derivatives. Research in this area is focused on enhancing reaction efficiency, selectivity, and the development of environmentally benign methodologies.
One promising avenue is the exploration of photocatalysis. For instance, a flavin-zinc(II)-cyclen complex has been shown to effectively photooxidize 4-methoxybenzyl alcohol, a derivative of this compound, to its corresponding aldehyde. nih.gov This process involves a photoinduced electron transfer from the coordinated benzyl (B1604629) alcohol to the flavin chromophore, demonstrating the potential for developing more efficient photomediators by covalently linking a chromophore and a substrate-binding site. nih.gov The catalytic cycle is completed by the reoxidation of the reduced flavin in the presence of air, allowing for the use of catalytic amounts of the complex. nih.gov
Furthermore, the thiol group of this compound can be leveraged in catalytic transformations. For example, the conversion of alcohols to mercaptans can utilize this compound as both a starting material and a product in certain catalytic processes. Innovations in this area could lead to more efficient and selective methods for the synthesis of sulfur-containing organic compounds.
Future research will likely focus on the development of catalysts that can selectively functionalize either the thiol or the alcohol group of this compound, enabling the synthesis of a wider range of derivatives with tailored properties for various applications.
Advanced Linker Technologies for Precision Therapies
This compound is at the forefront of advancements in linker technology, particularly for the development of antibody-drug conjugates (ADCs) and prodrugs for targeted cancer therapy. nih.govprecisionformedicine.comglobenewswire.com These advanced therapeutic strategies rely on the precise delivery of potent cytotoxic drugs to cancer cells, minimizing off-target toxicity. precisionformedicine.comglobenewswire.com
The compound is utilized as a self-immolative linker, which is designed to be stable in circulation but to release the drug payload upon reaching the target site. nih.govrsc.org One approach involves the use of thiovinylketone (TVK) based linkers that incorporate this compound. nih.gov In this system, the nucleophilic addition of a thiol, such as glutathione (B108866) (GSH) which is present in higher concentrations inside cells, triggers a retro-Michael reaction that liberates the this compound-based linker and irreversibly releases the drug. nih.gov The irreversibility of this release is a key advantage for ensuring the efficacy of the therapeutic agent. nih.gov
Non-cleavable linkers based on the p-mercaptobenzyl alcohol structure have also been developed. nih.govresearchgate.net In one study, the antitumor hydroxamates SAHA and Dacinostat were linked to the antibodies cetuximab and trastuzumab using such a linker. nih.govresearchgate.net These ADCs demonstrated the ability to inhibit histone deacetylase (HDAC) in several tumor cell lines, highlighting the potential of this approach for targeted therapy. nih.gov
The design of these linkers is a balancing act between ensuring stability in the bloodstream and allowing for efficient release within the tumor microenvironment. themedicinemaker.com Future research will continue to refine the design of this compound-based linkers to optimize this balance and to overcome challenges such as drug resistance.
Integration into Multifunctional Nanoconstructs for Theragnostic Applications
The convergence of therapy and diagnostics, known as theranostics, is a rapidly emerging field in medicine. Multifunctional nanoconstructs are being developed to simultaneously diagnose and treat diseases like cancer. nih.govnih.gov this compound and its derivatives are being explored as key components in the surface engineering of these nanoplatforms. nih.govnih.gov
Gold nanoparticles (AuNPs) are particularly promising for theranostic applications due to their unique optical and electronic properties. nih.govmdpi.com The thiol group of this compound provides a strong and stable linkage to the surface of AuNPs through thiol-based coupling. nih.gov This functionalization allows for the attachment of various moieties, including targeting ligands, imaging agents, and therapeutic payloads. nih.govmdpi.com
For example, mesenchymal stem cell membrane-coated hollow gold nanoparticles have been developed for the targeted delivery of doxorubicin (B1662922) and for CT-scan imaging in metastatic breast cancer. nih.gov While this specific study did not use this compound, the principle of surface functionalization is directly applicable. In another example, 2-nitro-5-mercaptobenzyl alcohol functionalized CdS nanoparticles have been used to cap the pores of magnetic mesoporous silica (B1680970) nanoparticles loaded with the anticancer drug camptothecin. researchgate.net
The integration of this compound into these nanoconstructs can facilitate the development of smart drug delivery systems that release their cargo in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential.
Exploration of Plasmon-Mediated Chemical Transformations
The field of plasmonics, which studies the interaction of light with metallic nanostructures, has opened up new avenues for driving chemical reactions with high precision. acs.orguwo.ca The intense electromagnetic fields generated at the surface of plasmonic nanoparticles, known as "hotspots," can be harnessed to catalyze chemical transformations. uwo.ca
Research has shown that the decarboxylation of 4-mercaptobenzoic acid can be induced by plasmon-mediated hot charge carriers, and this mechanism has been extended to the β-cleavage reaction of this compound. acs.org This suggests the potential for using plasmon excitation to controllably break specific chemical bonds in molecules adsorbed on plasmonic substrates.
Furthermore, plasmon-induced photocatalytic oxidation of p-alkyl thiophenols to p-mercaptobenzoic acid has been observed, with no intermediate species like p-mercaptobenzyl-aldehyde or -alcohol detected. spiedigitallibrary.org In contrast, another study on selective benzyl alcohol oxidation on Au supported on BiOCl with oxygen vacancies showed that plasmonic hot electrons and holes can work synergistically to produce benzaldehyde (B42025). nih.gov These findings indicate that the reaction pathway and products of plasmon-mediated transformations can be influenced by the specific catalyst and reaction conditions.
Future research in this area will likely focus on elucidating the detailed mechanisms of these transformations and on designing plasmonic systems that can selectively drive desired chemical reactions of this compound and its derivatives. This could lead to novel synthetic routes and the ability to engineer chemistry at the nanoscale. acs.org
Expanding the Scope of Bioisosteric Applications in Drug Discovery
Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a cornerstone of modern drug design. nih.govipinnovative.comnih.gov This approach is used to optimize the pharmacological and safety profiles of drug candidates. drughunter.com
The difluoromethyl (CF2H) group has been identified as a bioisostere for alcohol, thiol, and amine groups. rsc.org This is due to the ability of the highly polarized C-H bond in the CF2H group to act as a hydrogen bond donor. rsc.org The replacement of an alcohol or thiol with a CF2H group can lead to improved metabolic stability and altered pharmacokinetic properties. nih.govrsc.org
Recent advancements have demonstrated the direct conversion of aliphatic alcohols into their difluoromethyl bioisosteres through metallaphotoredox deoxydifluoromethylation. princeton.edu Research has also shown that difluorocarbene can be inserted into the O-H and S-H bonds of (4-mercaptophenyl)methanol (an alternative name for this compound) under specific reaction conditions. rsc.org
These findings open up exciting possibilities for the late-stage functionalization of complex molecules containing the this compound scaffold. By replacing the alcohol or thiol group with a difluoromethyl group, medicinal chemists can explore a wider chemical space and potentially develop new drug candidates with improved properties. princeton.edu The continued exploration of bioisosteric replacements for the functional groups of this compound will undoubtedly contribute to the discovery of novel therapeutics.
Q & A
Q. What are the established synthetic routes for 4-mercaptobenzyl alcohol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- THF-mediated synthesis : Reactants in dry THF under ice-cooled conditions, followed by neutralization and purification via silica gel chromatography, yielding 82% purity .
- LiAlH₄ reduction : Reduction of 4-mercaptobenzoic acid with lithium aluminum hydride (LiAlH₄) produces this compound, requiring inert atmospheres to prevent oxidation .
Key variables affecting yield include solvent choice (e.g., THF vs. diethyl ether), reaction time, and purification techniques. Column chromatography is critical for removing byproducts like 2-thiopyridine .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- ¹H NMR spectroscopy : Peaks at δ 1.6–2.1 ppm (thiol proton) and δ 4.6–4.8 ppm (hydroxyl group) confirm the structure. CDCl₃ is the preferred solvent for resolving aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 140.2 (C₇H₈OS) validate the molecular weight .
- FTIR : Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 3200–3400 cm⁻¹ (O-H) confirm functional groups .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Store at 2–8°C under inert atmosphere (argon/nitrogen) to suppress dimerization via disulfide bond formation .
- Use airtight, amber glass containers to minimize light/oxygen exposure. Monitor purity via HPLC if stored >6 months .
Advanced Research Questions
Q. How does this compound function in redox-responsive drug delivery systems like core-crosslinked polymeric micelles?
- Methodological Answer :
- The thiol group enables disulfide bond formation with crosslinkers (e.g., bis(pentafluorophenyl) carbonate), stabilizing micelle cores. Reductive environments (e.g., glutathione in tumors) cleave disulfide bonds, triggering drug release .
- Experimental design tip: Use HATU/TMTHSI coupling agents to conjugate this compound to polymer backbones, ensuring controlled release kinetics .
Q. What experimental strategies mitigate oxidation and dimerization during handling?
- Methodological Answer :
- Inert conditions : Conduct reactions/sampling in gloveboxes or Schlenk lines under nitrogen/argon .
- Antioxidants : Add 1–2% (w/w) tris(2-carboxyethyl)phosphine (TCEP) to aqueous solutions to stabilize thiol groups .
- Low-temperature workflows : Limit ambient exposure during purification by using rotary evaporation at ≤30°C .
Q. How should researchers address discrepancies in reported physical properties like solubility or stability?
- Methodological Answer :
- Source analysis : Compare synthesis protocols (e.g., LiAlH₄ vs. THF routes) that may introduce impurities affecting solubility/stability .
- Controlled replication : Repeat experiments under standardized conditions (e.g., inert storage, 25°C solubility tests in DMSO/water mixtures) to isolate variables .
- Advanced analytics : Use X-ray crystallography or dynamic light scattering (DLS) to assess crystallinity/aggregation states that influence reported properties .
Data Contradiction Analysis
Q. Why do different studies report varying dimerization rates for this compound?
- Methodological Answer :
- Atmospheric exposure : Studies using rigorous inert protocols report lower dimerization vs. those with intermittent air exposure .
- Analytical sensitivity : HPLC with UV detection (254 nm) may underestimate dimer content compared to LC-MS/MS .
- Temperature : Higher storage temperatures (e.g., 25°C vs. 4°C) accelerate dimerization; always report storage conditions when publishing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
